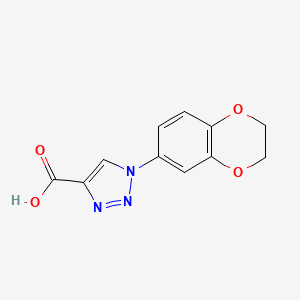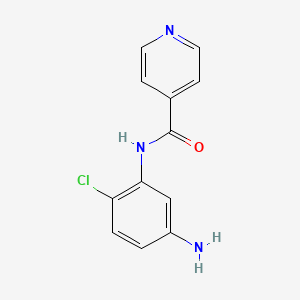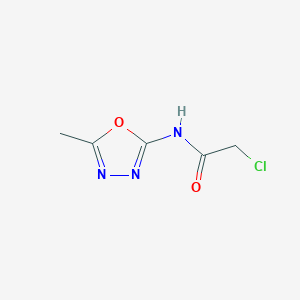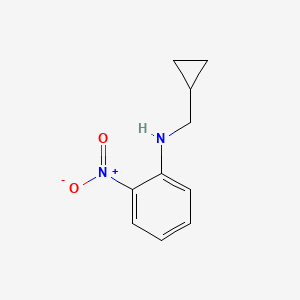
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 749256-90-4 . It has a molecular weight of 195.57 . It is a key product of insecticide in developed countries . It is not only a new pesticide intermediate, but also widely used in organic synthesis, dye, and medicine .
Synthesis Analysis
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine can be synthesized from 2-chloro-4-iodopyridine . The synthesis of trifluoromethylpyridines (TFMP) and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is represented by the InChI code: 1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3 . The InChI key is SXLBWNSGCIEART-UHFFFAOYSA-N .Chemical Reactions Analysis
The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues and the electron attraction during the reaction of the same biological body, and enhancing the physiological activity of the compound .Physical And Chemical Properties Analysis
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a solid at room temperature . It has a density of 1.354±0.06 g/cm3 . It should be stored in a refrigerator .Applications De Recherche Scientifique
Halogen Shuffling and Electrophilic Substitutions
- 2-Chloro-6-(trifluoromethyl)pyridine can be converted into its 3-iodo derivative, which serves as a starting material for further manipulations involving halogen/metal exchange and electrophilic trapping. This process is significant in the field of synthetic chemistry (Mongin et al., 1998).
Synthesis of Pesticides
- This compound is widely used in synthesizing pesticides. A review of the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, a related derivative, highlights its importance in the production of pesticides (Lu Xin-xin, 2006).
Antimicrobial Activities and Spectroscopic Properties
- Investigations into the antimicrobial activities of 2-Chloro-6-(trifluoromethyl)pyridine have been conducted. Additionally, its molecular structural parameters and vibrational frequencies were computed using various methods, contributing to understanding its physical and chemical properties (Evecen et al., 2017).
Logistic Flexibility in Preparing Isomeric Halopyridinecarboxylic Acids
- The compound shows flexibility in being converted into different carboxylic acids, which is useful in organic synthesis. This demonstrates its utility as a versatile precursor in chemical reactions (Cottet & Schlosser, 2004).
Applications in Pharmaceuticals, Agrochemicals, and Biochemicals
- 2-Chloro-5-trifluoromethyl pyridine is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and biochemicals, particularly herbicides. This highlights its wide-ranging applications across several industries (Li Zheng-xiong, 2004).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Vapors, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYVWTDOIYYSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651843 | |
| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | |
CAS RN |
749256-90-4 | |
| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1414943.png)

![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)



![(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1414953.png)

![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)
![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)

